molecular formula C12H17N3OS B13982023 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Katalognummer: B13982023
Molekulargewicht: 251.35 g/mol
InChI-Schlüssel: UCAYCVGZQREMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a complex organic compound with a unique structure that includes a cyclohexylamino group, a methylthio group, and a pyrimidine ring with a carbaldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine derivative, followed by the introduction of a methylthio group and the formation of the carbaldehyde functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-(Cyclohexylamino)-2-(methylthio)pyrimidine
  • 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H17N3OS

Molekulargewicht

251.35 g/mol

IUPAC-Name

4-(cyclohexylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H17N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14,15)

InChI-Schlüssel

UCAYCVGZQREMAR-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=C(C(=N1)NC2CCCCC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.